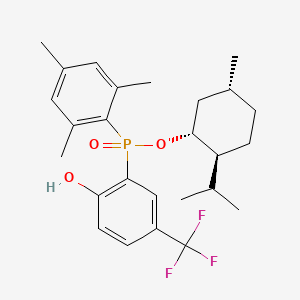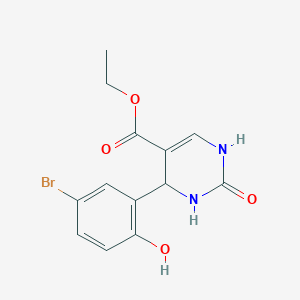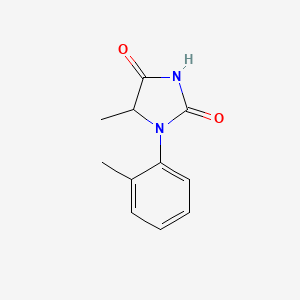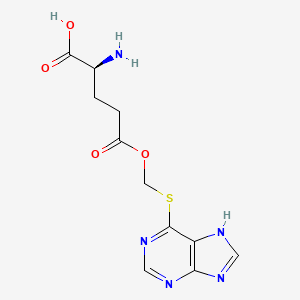
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate is a complex organophosphorus compound It is characterized by its unique structural features, including a cyclohexyl ring substituted with isopropyl and methyl groups, a phenyl ring with hydroxy and trifluoromethyl groups, and a mesityl group attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative. The isopropyl and methyl groups are introduced via alkylation reactions.
Introduction of the Phenyl Ring: The phenyl ring with hydroxy and trifluoromethyl groups is synthesized separately, often starting from a substituted benzene derivative. The hydroxy group is introduced via hydroxylation, while the trifluoromethyl group is added through a trifluoromethylation reaction.
Attachment of the Mesityl Group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction, using mesitylene as the starting material.
Formation of the Phosphinate Moiety: The phosphinate moiety is synthesized by reacting a suitable phosphorus compound with the previously synthesized intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate moiety to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted derivatives with new functional groups replacing the hydroxy or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(phenyl)phosphinate: Similar structure but with a phenyl group instead of a mesityl group.
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(tert-butyl)phosphinate: Similar structure but with a tert-butyl group instead of a mesityl group.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate is unique due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H34F3O3P |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-(2,4,6-trimethylphenyl)phosphoryl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C26H34F3O3P/c1-15(2)21-9-7-16(3)13-23(21)32-33(31,25-18(5)11-17(4)12-19(25)6)24-14-20(26(27,28)29)8-10-22(24)30/h8,10-12,14-16,21,23,30H,7,9,13H2,1-6H3/t16-,21+,23-,33?/m1/s1 |
Clave InChI |
FDWKHAUOWDQTPL-WDAJFBEBSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=CC(=C2)C(F)(F)F)O)C3=C(C=C(C=C3C)C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C2=C(C=CC(=C2)C(F)(F)F)O)C3=C(C=C(C=C3C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)

![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
